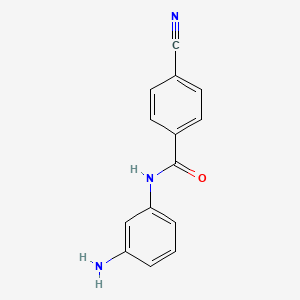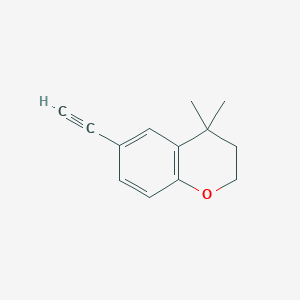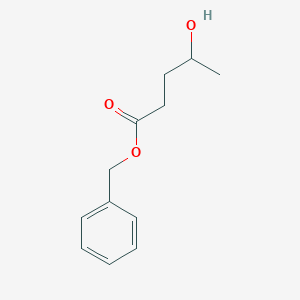
2C7KFP9LKN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide, identified by the Unique Ingredient Identifier 2C7KFP9LKN, is a compound with a complex molecular structure. It is characterized by the presence of a cyclopropylmethyl group, an imidazolidinyl ring, and a thiazolecarboxamide moiety .
Métodos De Preparación
The synthesis of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves multiple steps. The process typically starts with the preparation of the imidazolidinyl ring, followed by the introduction of the cyclopropylmethyl group. The thiazolecarboxamide moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:
- 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide
- 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide .
These compounds share structural similarities but differ in their specific functional groups and reactivity profiles, making each one unique in its applications and properties.
Propiedades
Número CAS |
1072803-05-4 |
|---|---|
Fórmula molecular |
C18H21N5O2S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[3-(cyclopropylmethyl)-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H21N5O2S/c1-12-15(16(24)20-10-14-3-2-6-19-9-14)26-17(21-12)23-8-7-22(18(23)25)11-13-4-5-13/h2-3,6,9,13H,4-5,7-8,10-11H2,1H3,(H,20,24) |
Clave InChI |
DQJQOFFCCSGWRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N2CCN(C2=O)CC3CC3)C(=O)NCC4=CN=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-({5-chloro-2-ethyl-9-methyl-10-oxo-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-13-yl}methoxy)benzoate](/img/structure/B8335133.png)
![Tert-butyl [(3-cyanobenzyl)amino]acetate](/img/structure/B8335141.png)












